1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea
Description
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Properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-16-10-6-5-9(8-11(10)17(2)22(16,19)20)14-13(18)15-12-4-3-7-21-12/h3-8H,1-2H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDODRKNVMZCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 323.39 g/mol . The structure includes a thiadiazole ring fused with a thiophene moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been reported to have minimum inhibitory concentrations (MICs) ranging from 15.6 µg/ml to 300 µg/ml against pathogens such as E. coli and S. aureus .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation in various lines including prostate (DU145), breast (MCF7), and pancreatic (PaCa2) cancers. The IC50 values for these activities have been reported as low as 0.3 µM , indicating potent anticancer effects .
Anti-inflammatory Activity
Thiadiazole derivatives are also noted for their anti-inflammatory properties. Compounds in this class have been shown to modulate inflammatory pathways and reduce markers of inflammation in vitro and in vivo models .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Some studies suggest that thiadiazole derivatives inhibit enzymes such as urease, which is crucial for bacterial survival in acidic environments .
- Cell Cycle Arrest : Certain analogs induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the anticancer activity of thiadiazole compounds .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by their structural features:
- Substituents on the thiadiazole ring can significantly enhance or diminish activity.
- The introduction of electron-withdrawing groups at specific positions often correlates with increased antimicrobial potency.
Table 1 summarizes the SAR findings related to similar compounds:
| Compound Structure | Biological Activity | Observed IC50/MIC |
|---|---|---|
| Thiadiazole with chloro substituent | Antimicrobial | 15.6 µg/ml |
| Thiadiazole with methoxy group | Anticancer | 0.3 µM |
| Urea derivatives | Urease inhibition | IC50 = 0.87 ± 0.09 µM |
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at the C5 position significantly enhanced antibacterial activity .
- Anticancer Screening : Another investigation focused on the anticancer effects of a series of 5-(3-indolyl)-1,3,4-thiadiazoles against various cancer cell lines, noting substantial cytotoxic effects at low concentrations .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit a broad spectrum of antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains and fungi. For instance:
- Antibacterial Properties : In studies involving 1,3,4-thiadiazole derivatives, compounds similar to 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that specific substitutions enhance the antibacterial efficacy .
- Antifungal Activity : The compound has also been tested for antifungal properties against clinical isolates of Candida albicans. Some derivatives have shown higher activity compared to standard antifungal agents like ketoconazole .
Anticancer Potential
Recent studies have investigated the anticancer properties of thiadiazole derivatives. The compound's structural features suggest potential interactions with biological targets involved in cancer proliferation. For example:
- Cell Viability Studies : Preliminary screenings have indicated that certain thiadiazole derivatives can inhibit cell growth in various cancer cell lines at concentrations ranging from 100 nM to 1 mM .
Enzyme Inhibition
The compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
- Inhibition Mechanism : Research indicates that the compound can bind to the active sites of MMPs through interactions involving its thiadiazole and urea moieties. This binding could potentially lead to therapeutic applications in preventing tumor invasion and metastasis .
Photophysical Properties
The unique structure of this compound allows for exploration in material science:
- Organic Photovoltaics : The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be enhanced by modifying its molecular structure .
Sensor Development
The thiophene ring in the compound may also contribute to its application in sensor technology:
- Chemical Sensors : Research has suggested that thiophene-containing compounds can be utilized as sensors for detecting environmental pollutants due to their sensitivity to changes in electrical conductivity when exposed to specific chemicals .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives including the target compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications at specific positions on the thiadiazole ring could enhance antimicrobial potency .
Case Study 2: Anticancer Screening
In vitro tests on various cancer cell lines revealed that certain derivatives of the compound exhibited cytotoxic effects at low concentrations. The study highlighted the importance of structural modifications for improving anticancer activity .
Table: Summary of Key Applications
Preparation Methods
Table 1: Comparative Analysis of Oxidation Methods for Thiadiazole Dioxide Formation
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ | Acetic acid | 80 | 6 | 85 |
| KMnO₄ | Water | 25 | 12 | 70 |
| Oxone® | Acetonitrile | 50 | 8 | 78 |
The use of H₂O₂ in acetic acid proves superior due to milder conditions and higher yields.
Table 2: Urea Formation Under Varied Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | THF | 24 | 88 |
| DBU | DCM | 18 | 82 |
| Pyridine | Toluene | 36 | 75 |
Et₃N in THF achieves the highest yield, attributed to its efficacy in neutralizing HCl and maintaining reaction homogeneity.
Q & A
Q. What are the recommended synthetic routes and reaction conditions for preparing this compound?
The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound, a plausible route would involve reacting 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-amine with 2-thiophene isocyanate under inert conditions (e.g., dry dichloromethane or toluene) in the presence of a base like triethylamine to neutralize HCl byproducts. Reflux for 6–12 hours under nitrogen is recommended to ensure complete conversion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can improve yield and purity .
Q. How should researchers characterize the compound to confirm its structural integrity?
A multi-technique approach is critical:
- NMR spectroscopy : Use , , and 2D NMR (HSQC, HMBC) to verify substituent positions and connectivity. The thiophene protons should appear as distinct doublets in the aromatic region (~6.8–7.5 ppm) .
- Elemental analysis : Compare experimental C, H, N, S content with theoretical values (tolerance ≤0.4%).
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight.
- IR spectroscopy : Look for urea carbonyl stretching (~1640–1680 cm) and sulfone S=O vibrations (~1150–1250 cm) .
Q. What solvent systems are optimal for solubility and reaction optimization?
The compound’s solubility is influenced by its sulfone and urea moieties. Polar aprotic solvents (DMF, DMSO) enhance solubility for spectroscopic studies, while non-polar solvents (toluene, ethyl acetate) are preferable for purification. For reaction optimization, use a Design of Experiments (DoE) approach to screen solvent polarity, temperature, and catalyst loadings. Central composite designs can identify critical parameters (e.g., reaction time, solvent/base ratio) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Use DFT (B3LYP/6-311+G(d,p)) to map electron density distributions, focusing on the urea carbonyl and sulfone groups as potential hydrogen-bond acceptors.
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases or enzymes). Compare docking scores of the parent compound with analogs bearing substituents on the thiophene or benzothiadiazole rings .
- ADMET prediction : Tools like SwissADME can predict bioavailability, metabolic stability, and toxicity risks .
Q. How to resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from impurities, assay protocols, or structural misinterpretations. Mitigate by:
- Purity validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity.
- Structural re-evaluation : Cross-validate NMR data with computational predictions (e.g., ACD/Labs NMR simulator).
- Assay standardization : Replicate bioactivity assays under controlled conditions (e.g., cell line passage number, incubation time) .
Q. What strategies optimize regioselectivity in derivatization reactions?
- Protecting groups : Temporarily block reactive sites (e.g., sulfone oxygen) using tert-butyldimethylsilyl (TBS) groups during functionalization of the thiophene ring.
- Catalytic control : Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to selectively modify the benzothiadiazole ring. Screen ligands (e.g., XPhos, SPhos) to enhance yield .
Q. How to address discrepancies in solubility and stability data?
- Thermal analysis : Perform DSC/TGA to identify polymorphs or degradation pathways (e.g., sulfone decomposition above 200°C).
- Solubility profiling : Use shake-flask methods across pH 1–10 to determine pH-dependent solubility. Co-solvency studies (PEG 400, cyclodextrins) can improve formulation .
Methodological Guidance
Q. How to validate analytical methods for quantifying this compound in biological matrices?
- LC-MS/MS : Develop a MRM (multiple reaction monitoring) method with deuterated internal standards. Validate linearity (1–1000 ng/mL), precision (CV ≤15%), and recovery (≥80%) per ICH guidelines.
- Matrix effects : Test ion suppression/enhancement in plasma, liver homogenates, and urine .
Q. What in vitro models are suitable for preliminary toxicity screening?
Q. How to design SAR studies for this compound’s derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
